The synthesis of 4-(2-Nitrovinyl)-1H-indole can be achieved by reacting 1H-indole-4-carbaldehyde with nitromethane in the presence of a base catalyst. [] This reaction, known as the Henry reaction or nitroaldol reaction, results in the formation of a new carbon-carbon bond between the aldehyde group of 1H-indole-4-carbaldehyde and the nitro group of nitromethane.
The molecular structure of 4-(2-Nitrovinyl)-1H-indole has been studied using X-ray crystallography. [] The molecule is planar with the nitrovinyl group adopting the E configuration. The planarity of the molecule suggests significant conjugation between the indole ring system and the nitrovinyl group.
4-(2-Nitrovinyl)-1H-indole is a versatile building block in organic synthesis due to the presence of the electron-deficient nitrovinyl group. It readily undergoes nucleophilic addition reactions with various nucleophiles. For example, 4-(2-Nitrovinyl)-1H-indole reacts with activated methylene compounds such as diethyl malonate and ethyl acetoacetate in the presence of a base catalyst to yield Michael adducts. [] This reaction provides a convenient route to functionalized indole derivatives.
Antimicrobial agents: Some derivatives exhibited potent antibacterial and antifungal activities, exceeding those of ampicillin and streptomycin. [] Molecular docking studies suggest that the inhibition of E. coli MurB may be responsible for their antibacterial activity, while 14a-lanosterol demethylase of CYP51Ca is involved in their antifungal activity.
Anticancer agents: Certain derivatives have shown cytotoxicity against various leukemia cell lines. [] These compounds induce methuosis in cancer cells but not in normal human cells. []
Carbonic anhydrase inhibitors: A series of 3-phenyl-1H-indole-5-sulfonamides, incorporating the 4-(2-Nitrovinyl)-1H-indole scaffold, demonstrated potent inhibition of various carbonic anhydrase (CA) isoforms, including those from humans (CA I, II, VA, VB, VII, IX, and XII) and the pathogenic bacterium Mycobacterium tuberculosis (Rv1284 and Rv3588c). [] These findings suggest their potential as therapeutic agents targeting diseases involving CA dysregulation.
CAS No.: 433-68-1
CAS No.: 16851-21-1
CAS No.: 41383-84-0
CAS No.: 55387-45-6
CAS No.: 168974-05-8